molecular formula C15H16Cl2N4O B6698495 N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-methylpyrazole-3-carboxamide

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-methylpyrazole-3-carboxamide

Cat. No.: B6698495
M. Wt: 339.2 g/mol
InChI Key: IJXORPWLRBLPFT-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-methylpyrazole-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O/c1-20-14(4-6-18-20)15(22)19-11-5-7-21(9-11)13-3-2-10(16)8-12(13)17/h2-4,6,8,11H,5,7,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXORPWLRBLPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2CCN(C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-methylpyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The dichlorophenyl group is then introduced via a substitution reaction, followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds. The final step involves the coupling of the pyrazole ring with the pyrrolidine derivative to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The dichlorophenyl group can undergo substitution reactions to introduce different substituents, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-methylpyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-methylpyrazole-3-carboxamide: shares similarities with other compounds containing pyrrolidine, pyrazole, and dichlorophenyl groups.

    Pyrrolidine derivatives: Known for their biological activity and use in medicinal chemistry.

    Pyrazole derivatives: Often studied for their anti-inflammatory and anticancer properties.

    Dichlorophenyl compounds: Commonly used in the development of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

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